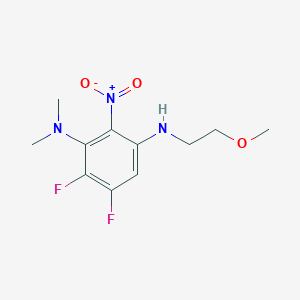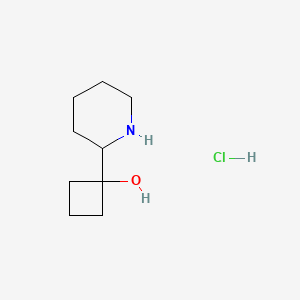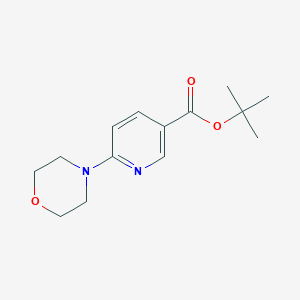
1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . They are used for the treatment of various disorders in the human body, including cancer cells and microbes .
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .
Chemical Reactions Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are versatile building blocks in synthesis, providing access to diverse heterocycles .
Aplicaciones Científicas De Investigación
Antiviral Applications
Indole derivatives have been shown to possess antiviral activities. For instance, certain ethyl 1H-indole-3-carboxylates demonstrated anti-viral activity against hepatitis C virus (HCV) in cell studies . While the specific compound wasn’t directly studied for antiviral properties, it’s reasonable to infer that it may also have potential in this area given the structural similarities with other indole derivatives.
Anti-hepatic Activities
Some indole derivatives are investigated for their anti-hepatic activities. Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives, for example, were prepared and studied for such activities . The bromo and carboxylate groups present in your compound suggest it could be explored for similar applications.
Anticancer Properties
Indoles are increasingly being recognized for their potential in treating cancer cells. The presence of indole structures in compounds is associated with various biologically vital properties, including anticancer activities . The tert-butyl and methyl groups in your compound might influence its activity profile, making it a candidate for anticancer research.
Antidepressant and Antileishmanial Activities
Compounds containing certain indole groups have been reported to have potent antidepressant and antileishmanial activities . This suggests that your compound could be synthesized and tested for these biological effects as well.
DNA Intercalating Agents
Indolo derivatives are important DNA intercalating agents with antiviral and cytotoxic activity . The structural features of “1-(t-Butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate” could be indicative of its potential as a DNA intercalating agent.
Design of Novel Anti-tumor Agents
The design and synthesis of novel compounds based on indole structures are ongoing efforts in the search for anti-tumor agents . Your compound could serve as a lead compound or a structural inspiration for the development of new anti-tumor drugs.
Direcciones Futuras
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3-bromoindole-1,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-11(16)10-7-9(13(18)20-4)5-6-12(10)17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLJNKRRIRJQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl) 5-methyl 3-bromo-1H-indole-1,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



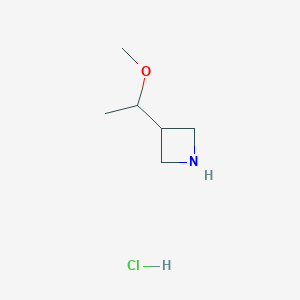
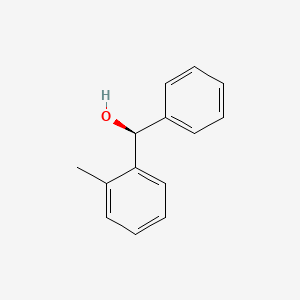
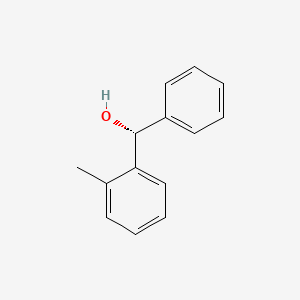

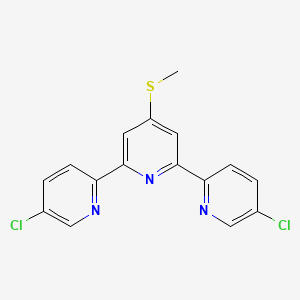
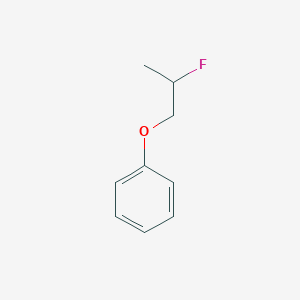


![2-Amino-10-(2-methoxyethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298910.png)
